molecular formula C16H18N2O B3047750 Diazene, bis(2,5-dimethylphenyl)-, 1-oxide CAS No. 14381-98-7

Diazene, bis(2,5-dimethylphenyl)-, 1-oxide

Cat. No.: B3047750
CAS No.: 14381-98-7
M. Wt: 254.33 g/mol
InChI Key: FZGXZEOQPJPHSI-UHFFFAOYSA-N
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Description

Diazene, bis(2,5-dimethylphenyl)-, 1-oxide is an organic compound with the molecular formula C16H18N2O. This compound is characterized by the presence of two 2,5-dimethylphenyl groups attached to a diazene moiety, with an additional oxygen atom bonded to the nitrogen atoms. The structure of this compound includes 38 bonds, 20 of which are non-hydrogen bonds, and 12 aromatic bonds .

Preparation Methods

The synthesis of Diazene, bis(2,5-dimethylphenyl)-, 1-oxide typically involves the reaction of 2,5-dimethylaniline with nitrous acid to form the corresponding diazonium salt. This intermediate is then reacted with an appropriate oxidizing agent to yield the desired diazene oxide. The reaction conditions often require careful control of temperature and pH to ensure the stability of the diazonium salt and the efficiency of the oxidation process .

Chemical Reactions Analysis

Diazene, bis(2,5-dimethylphenyl)-, 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex nitrogen-oxygen species.

    Reduction: Reduction reactions can convert the diazene oxide back to the corresponding amine.

    Substitution: Aromatic substitution reactions can occur on the 2,5-dimethylphenyl rings, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and the nature of the substituents on the aromatic rings .

Scientific Research Applications

Diazene, bis(2,5-dimethylphenyl)-, 1-oxide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of azo compounds and other nitrogen-containing heterocycles.

    Biology: The compound’s ability to form reactive nitrogen species makes it useful in studies of cellular signaling and oxidative stress.

    Medicine: Research into its potential as a therapeutic agent is ongoing, particularly in the context of its effects on cellular redox states.

    Industry: It is used in the production of dyes and pigments, where its stability and reactivity are advantageous.

Mechanism of Action

The mechanism of action of Diazene, bis(2,5-dimethylphenyl)-, 1-oxide involves the generation of reactive nitrogen species, which can interact with various molecular targets. These interactions can lead to the modification of proteins, lipids, and nucleic acids, affecting cellular signaling pathways and redox states. The specific molecular targets and pathways involved depend on the concentration and context of the compound’s use .

Comparison with Similar Compounds

  • Diazene, bis(2,4-dimethylphenyl)-, 1-oxide
  • Diazene, bis(3,5-dimethylphenyl)-, 1-oxide
  • Diazene, bis(2,6-dimethylphenyl)-, 1-oxide

Properties

IUPAC Name

(2,5-dimethylphenyl)-(2,5-dimethylphenyl)imino-oxidoazanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-11-5-7-13(3)15(9-11)17-18(19)16-10-12(2)6-8-14(16)4/h5-10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZGXZEOQPJPHSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N=[N+](C2=C(C=CC(=C2)C)C)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30485189
Record name Diazene, bis(2,5-dimethylphenyl)-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30485189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14381-98-7
Record name Diazene, bis(2,5-dimethylphenyl)-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30485189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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